Riboflavin sodium phosphate

説明

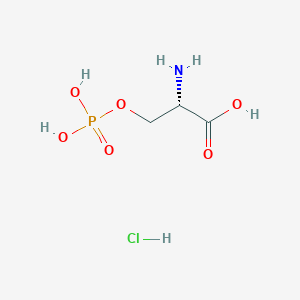

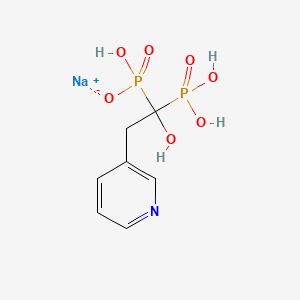

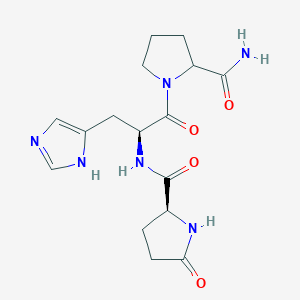

リボフラビン5-リン酸ナトリウムは、フラビンモノヌクレオチドナトリウムとしても知られており、リボフラビン(ビタミンB2)の水溶性誘導体です。主にNADHデヒドロゲナーゼなどのさまざまな酸化酵素の補酵素として使用されます。 この化合物は、細胞や組織でリボフラビンが発見される主な形態です . 水に対する安定性と溶解性のため、食品添加物や医薬品にも使用されています .

準備方法

合成経路と反応条件: リボフラビン5-リン酸ナトリウムは、リボフラビンのリン酸化によって合成されます。このプロセスは、リボフラビンキナーゼを用いてリボフラビンにリン酸基を付加することを含みます。 反応は通常、pH 0〜9の範囲の水溶液中で行われます .

工業生産方法: 工業的には、リボフラビン5-リン酸ナトリウムは、リボフラビンを水に溶解し、リン酸を添加して製造されます。次に、混合物を水酸化ナトリウムで中和してナトリウム塩を生成します。 溶液をろ過、濃縮、結晶化して最終生成物を得ます .

3. 化学反応解析

反応の種類: リボフラビン5-リン酸ナトリウムは、加水分解、転位、酸化還元反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

加水分解: この反応は酸性条件(pH 2以下)で起こり、リン酸基の移動を伴います.

酸化還元: リボフラビン5-リン酸ナトリウムは、酸化還元反応の補酵素として機能し、1電子および2電子の両方の移動に関与します.

主要な生成物:

4. 科学研究への応用

リボフラビン5-リン酸ナトリウムは、科学研究において幅広い用途があります。

化学反応の分析

Types of Reactions: Riboflavin 5-phosphate sodium undergoes various chemical reactions, including hydrolysis, rearrangement, and oxidation-reduction reactions.

Common Reagents and Conditions:

Hydrolysis: This reaction occurs in acidic conditions (pH below 2) and involves the migration of the phosphate group.

Oxidation-Reduction: Riboflavin 5-phosphate sodium acts as a coenzyme in redox reactions, participating in both one- and two-electron transfers.

Major Products:

科学的研究の応用

Riboflavin 5-phosphate sodium has a wide range of applications in scientific research:

作用機序

リボフラビン5-リン酸ナトリウムは、さまざまなフラボプロテイン酵素の補酵素として機能します。酸化還元反応に関与することで、細胞呼吸に重要な役割を果たします。 化合物は、ピリドキシン活性化とトリプトファンのナイアシンへの変換に関与しています . 角膜コラーゲン架橋において一重項酸素を生成し、これは角膜円錐の治療に使用されます .

類似化合物:

リボフラビン(ビタミンB2): リボフラビン5-リン酸ナトリウムの親化合物で、水への溶解性が低い。

フラビンアデニンジヌクレオチド(FAD): リボフラビンのもう1つの誘導体で、より複雑な酸化還元反応に関与している。

ルミクロム: リボフラビンの光分解生成物.

独自性: リボフラビン5-リン酸ナトリウムは、水への高い溶解性と、1電子および2電子の両方の移動反応における補酵素としての役割により、独自性があります。 リボフラビンと比較して、水溶液中でより安定していて、取り扱いが容易です .

類似化合物との比較

Riboflavin (Vitamin B2): The parent compound of riboflavin 5-phosphate sodium, less soluble in water.

Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin, involved in more complex redox reactions.

Lumichrome: A photodegradation product of riboflavin.

Uniqueness: Riboflavin 5-phosphate sodium is unique due to its high solubility in water and its role as a coenzyme in both one- and two-electron transfer reactions. It is more stable and easier to handle in aqueous solutions compared to riboflavin .

特性

IUPAC Name |

sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/q;+1/p-1/t11-,12+,14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSHFZJLPYLRIP-BMZHGHOISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4NaO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146-17-8 (Parent) | |

| Record name | Riboflavin sodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022251850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80889330 | |

| Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Exists as the dihydrate: Yellow solid; [Merck Index] Yellow to orange hygroscopic solid; [JECFA] | |

| Record name | Riboflavin sodium phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

130-40-5, 22251-85-0 | |

| Record name | Riboflavin sodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022251850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Riboflavin 5'-(sodium hydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOFLAVIN 5'-PHOSPHATE SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/957E53WV42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![CASANTHRANOL [cascaroside A shown]](/img/structure/B10753119.png)

![(10R)-1-hydroxy-3-(hydroxymethyl)-8,10-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-10H-anthracen-9-one](/img/structure/B10753131.png)